molecular formula C16H10N2O4 B12528143 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene) CAS No. 833486-07-0

1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene)

Cat. No.: B12528143
CAS No.: 833486-07-0
M. Wt: 294.26 g/mol
InChI Key: ZABNALMWEKHYHD-UHFFFAOYSA-N
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Description

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene) is an organic compound with the molecular formula C16H12N2O4 This compound is characterized by the presence of two nitrobenzene groups connected by a buten-yne linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene) typically involves the coupling of 4-nitrobenzene derivatives with buten-yne intermediates. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-nitroiodobenzene with 1-buten-3-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrobenzene derivatives.

Scientific Research Applications

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and aromatic groups. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): Similar structure but lacks the nitro groups.

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): Similar structure with chlorine substituents instead of nitro groups.

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): Similar structure with methyl substituents instead of nitro groups.

Uniqueness

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-nitrobenzene) is unique due to the presence of nitro groups, which impart distinct electronic and chemical properties. These properties make it a valuable compound for various applications, particularly in the fields of chemistry and materials science.

Properties

CAS No.

833486-07-0

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

1-nitro-4-[4-(4-nitrophenyl)but-1-en-3-ynyl]benzene

InChI

InChI=1S/C16H10N2O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h1,3,5-12H

InChI Key

ZABNALMWEKHYHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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